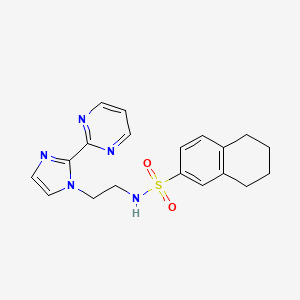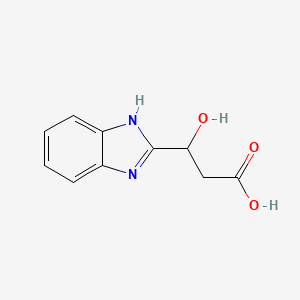
3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring fused with a hydroxypropanoic acid moiety, which imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . They have been found to interact with various biological targets, such as enzymes, receptors, and proteins, to exert their therapeutic effects .
Mode of Action
For instance, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, a key enzyme in glucose metabolism . They bind to the allosteric site of the enzyme, enhancing its catalytic action .
Biochemical Pathways
For example, some benzimidazole derivatives have shown to exert antiparasitic activity by inducing oxidative stress in parasites .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to exert a wide range of biological effects, depending on their specific targets and mode of action .
Action Environment
It is known that the biological activity of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Preparation Methods
The synthesis of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic environments, various oxidizing and reducing agents, and catalysts to facilitate the reactions. Major products formed from these reactions include oxidized or reduced derivatives, substituted benzimidazoles, and esterified compounds .
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Agriculture: The compound is investigated for its potential as a pesticide or herbicide, offering a new approach to pest and weed control.
Comparison with Similar Compounds
3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-2-yl)acetic acid: Similar structure but lacks the hydroxy group, resulting in different chemical and biological properties.
1H-benzimidazole-2-carboxylic acid: Contains a carboxylic acid group directly attached to the benzimidazole ring, leading to distinct reactivity and applications.
2-(1H-benzimidazol-2-yl)ethanol: Features an ethanol group instead of a hydroxypropanoic acid group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of the benzimidazole ring and hydroxypropanoic acid moiety, which imparts specific chemical reactivity and biological activity that are not observed in other similar compounds .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-8(5-9(14)15)10-11-6-3-1-2-4-7(6)12-10/h1-4,8,13H,5H2,(H,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNVLFRNSKOUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
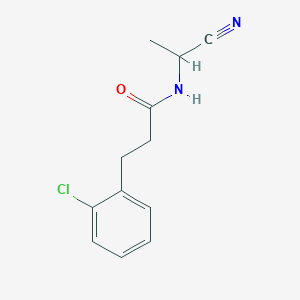
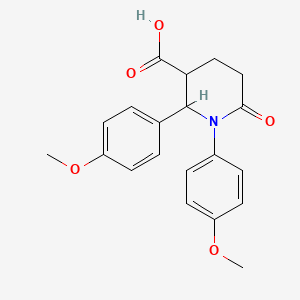
![3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2467111.png)

![2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol](/img/structure/B2467113.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2467115.png)
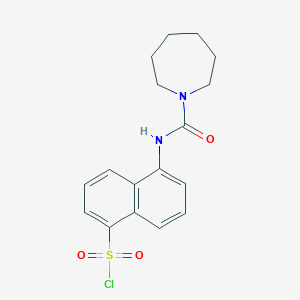
![N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2467118.png)

![8-ethoxy-2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2467123.png)
![N-({[(furan-2-yl)methyl]carbamothioyl}amino)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467125.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2467128.png)
